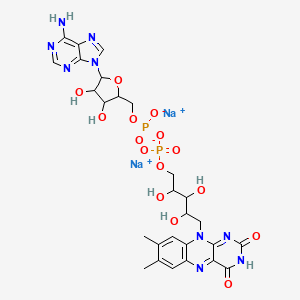
FAD-Na2;FAD sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Flavin adenine dinucleotide disodium salt can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the adenylation of the resulting flavin mononucleotide (FMN). The reaction typically involves the use of phosphorylating agents and adenylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of flavin adenine dinucleotide disodium salt involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing riboflavin, which is then converted to flavin mononucleotide and subsequently to flavin adenine dinucleotide .
化学反応の分析
Types of Reactions
Flavin adenine dinucleotide disodium salt undergoes several types of reactions, primarily redox reactions. It can be reduced to flavin adenine dinucleotide dihydro (FADH2) and oxidized back to flavin adenine dinucleotide (FAD) during various metabolic processes .
Common Reagents and Conditions
Common reagents used in the reactions involving flavin adenine dinucleotide disodium salt include nicotinamide adenine dinucleotide phosphate (NADPH) and other electron donors. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products
The major products formed from the redox reactions of flavin adenine dinucleotide disodium salt include flavin adenine dinucleotide dihydro (FADH2) and reactive oxygen species (ROS) when it acts as an electron carrier .
科学的研究の応用
Flavin adenine dinucleotide disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a redox cofactor in various enzymatic reactions, facilitating electron transfer processes.
Medicine: It is involved in the study of metabolic disorders and mitochondrial dysfunctions.
Industry: It is used in the production of riboflavin-enriched food products and dietary supplements.
作用機序
Flavin adenine dinucleotide disodium salt exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby participating in various metabolic pathways. The molecular targets include enzymes such as succinate dehydrogenase and α-ketoglutarate dehydrogenase, which are involved in the citric acid cycle .
類似化合物との比較
Similar Compounds
Flavin mononucleotide (FMN): Another flavin cofactor involved in redox reactions.
Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions, similar to flavin adenine dinucleotide disodium salt but with different structural properties.
Nicotinamide adenine dinucleotide phosphate (NADP): Similar to nicotinamide adenine dinucleotide but involved in anabolic reactions.
Uniqueness
Flavin adenine dinucleotide disodium salt is unique due to its ability to participate in both one-electron and two-electron transfer reactions, making it versatile in various metabolic processes. Its role as a cofactor in multiple enzymes also distinguishes it from other similar compounds .
特性
分子式 |
C27H31N9Na2O15P2 |
|---|---|
分子量 |
829.5 g/mol |
IUPAC名 |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2 |
InChIキー |
XLRHXNIVIZZOON-UHFFFAOYSA-L |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



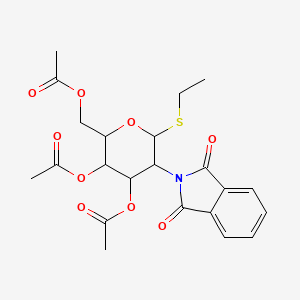
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
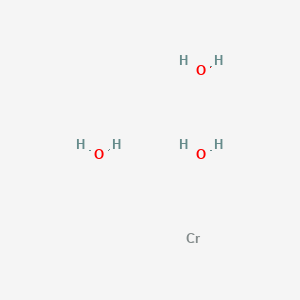
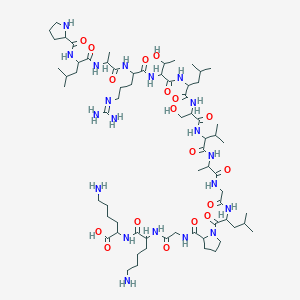
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
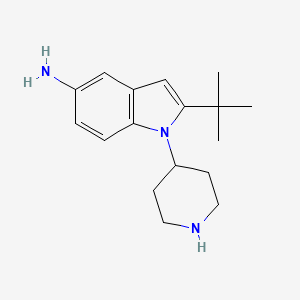
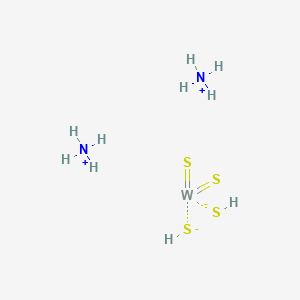
![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)
![Ethyl 2-({4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoyl}amino)acetate](/img/structure/B15286164.png)
![6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15286167.png)

![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/structure/B15286178.png)
